Imidazo(1,2-a)pyrimidine, 2-phenyl-, monohydrobromide
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Description
Imidazo[1,2-a]pyrimidine is a significant heterocyclic compound in synthetic chemistry and pharmaceutical chemistry . It has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It’s found in a variety of natural products, medicinal compounds, and functional materials as structural fragments .
Synthesis Analysis
Imidazo[1,2-a]pyrimidine has been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . A new approach to manufacturing 2-arylsubstituted imidazo[1,2-a]pyrimidines has been developed . This method combines two components in a single reaction under green chemistry conditions .
Molecular Structure Analysis
The molecular structure of Imidazo[1,2-a]pyrimidine is a fused bicyclic 5,6 heterocycle . It’s a structural fragment found in a variety of natural products, medicinal compounds, and functional materials .
Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidine has been functionalized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .
Future Directions
The future directions of Imidazo[1,2-a]pyrimidine research could involve further exploration of its synthesis methodologies, functionalizations, and applications in medicinal chemistry . The development of greener protocols for the synthesis of highly functionalized motifs with medicinal value is an attractive research thrust area .
properties
IUPAC Name |
2-phenylimidazo[1,2-a]pyrimidine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3.BrH/c1-2-5-10(6-3-1)11-9-15-8-4-7-13-12(15)14-11;/h1-9H;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXHPLVWTLWNBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=CC=NC3=N2.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166298 |
Source
|
Record name | Imidazo(1,2-a)pyrimidine, 2-phenyl-, monohydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20166298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo(1,2-a)pyrimidine, 2-phenyl-, monohydrobromide | |
CAS RN |
15764-36-0 |
Source
|
Record name | Imidazo(1,2-a)pyrimidine, 2-phenyl-, monohydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015764360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazo(1,2-a)pyrimidine, 2-phenyl-, monohydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20166298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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